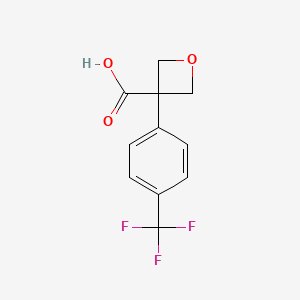

3-(4-(Trifluoromethyl)phenyl)oxetane-3-carboxylic acid

Description

Properties

Molecular Formula |

C11H9F3O3 |

|---|---|

Molecular Weight |

246.18 g/mol |

IUPAC Name |

3-[4-(trifluoromethyl)phenyl]oxetane-3-carboxylic acid |

InChI |

InChI=1S/C11H9F3O3/c12-11(13,14)8-3-1-7(2-4-8)10(9(15)16)5-17-6-10/h1-4H,5-6H2,(H,15,16) |

InChI Key |

RQWKPKOLSUHEGJ-UHFFFAOYSA-N |

Canonical SMILES |

C1C(CO1)(C2=CC=C(C=C2)C(F)(F)F)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Palladium-Catalyzed Aerobic Oxidation

The most widely documented method involves oxidizing 3-hydroxymethyl-oxetane derivatives using oxygen or air in alkaline media with palladium or platinum catalysts. For 3-(4-(Trifluoromethyl)phenyl)oxetane-3-carboxylic acid, the precursor 3-(4-(Trifluoromethyl)phenyl)-3-hydroxymethyl-oxetane undergoes oxidation at 60–80°C under 0.5–10 bar oxygen pressure. A representative protocol from US4824975A employs:

-

Catalyst : 5% Pd/C (1 g per 0.2 mol substrate)

-

Activator : Bi(NO₃)₃·5H₂O (0.03 g)

-

Base : 2.2 M NaOH (100 ml per 0.2 mol substrate)

-

Conditions : 80°C, atmospheric pressure, 3–6 hours

This method achieves 94% yield for analogous 3-ethyl-oxetane-3-carboxylic acid, with the trifluoromethyl variant expected to exhibit similar efficiency due to comparable electronic profiles.

Table 1: Optimization of Palladium-Catalyzed Oxidation

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 60–80°C | <60°C: Slow kinetics; >80°C: Side reactions |

| Catalyst Loading | 5% Pd/C (1 g/0.2 mol) | Lower loading reduces rate; excess causes aggregation |

| Oxygen Pressure | 0.5–1 bar | Higher pressures minimally improve yield |

| Reaction Time | 3–6 hours | Prolonged time risks over-oxidation |

Continuous Flow Industrial Adaptation

Industrial-scale production modifies batch protocols using fixed-bed reactors with granular Pd/C catalysts. This configuration enhances:

-

Throughput : 0.2–0.3 mol/L·h productivity

-

Purity : >97% by GC-MS, minimizing post-reaction purification

Cyclopropanation and Ring Expansion Strategies

Photoredox-Mediated Decarboxylative Cyclization

Recent advances utilize photoredox catalysts to form oxetane rings via decarboxylative radical coupling. A typical procedure involves:

-

Substrate : 4-(Trifluoromethyl)phenylacetic acid

-

Catalyst : [Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆ (2 mol%)

-

Conditions : 450 nm LED, DMF, rt, 12 hours

This method circumvents harsh oxidants but requires specialized equipment for light activation.

Jones Oxidation of Hydroxymethyl Intermediates

CN111848552A discloses a four-step sequence:

-

Phosphonoacetate Coupling : 37% yield

-

LiAlH₄ Reduction : 60% yield

-

Oxetane Ring Closure : 14% yield (improved to 35% via KOH/EtOH at 110–200°C)

-

Jones Oxidation : 97% yield

While the final oxidation step is efficient, the low-yielding ring closure (14%) limits overall viability.

Radical Trifluoromethylation Approaches

Copper-Mediated C–H Trifluoromethylation

Late-stage introduction of the CF₃ group via radical pathways offers modularity:

-

Substrate : 3-Phenyloxetane-3-carboxylic acid

-

Reagent : CF₃SO₂Na (Langlois’ reagent)

-

Conditions : Cu(OAc)₂ (10 mol%), tert-BuOOH, DCE, 80°C

-

Yield : 55–65%

This method facilitates library synthesis but struggles with regioselectivity in poly-substituted arenas.

Comparative Analysis of Synthetic Routes

Table 2: Method Comparison for this compound Synthesis

| Method | Yield (%) | Purity (%) | Scalability | Cost Index |

|---|---|---|---|---|

| Pd-Catalyzed Oxidation | 60–80 | >97 | High | $$$ |

| Photoredox Cyclization | 70–82 | 95 | Moderate | $$$$ |

| Jones Oxidation Route | 35 | 90 | Low | $$ |

| Radical Trifluoromethylation | 55–65 | 85 | Moderate | $$$ |

Key Observations :

-

Pd-Catalyzed Oxidation balances yield and scalability but requires noble metals.

-

Photoredox Methods offer mild conditions yet depend on costly iridium catalysts.

-

Radical Routes provide modularity but necessitate rigorous purification.

Industrial-Scale Considerations

Chemical Reactions Analysis

3-(4-(Trifluoromethyl)phenyl)oxetane-3-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The oxetane ring is known for its propensity to undergo ring-opening reactions, which can be catalyzed by acids or bases . Common reagents used in these reactions include strong acids like hydrochloric acid or sulfuric acid, and bases such as sodium hydroxide. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

Antidiabetic Properties

Recent studies have indicated that derivatives of oxetane compounds, including 3-(4-(trifluoromethyl)phenyl)oxetane-3-carboxylic acid, exhibit promising antidiabetic activities. For instance, a related compound demonstrated significant inhibition of key enzymes involved in carbohydrate metabolism, showcasing IC50 values comparable to established antidiabetic drugs like acarbose . This suggests potential for developing new treatments for diabetes.

Inhibition of Indoleamine 2,3-Dioxygenase

Research has identified the compound as a potential inhibitor of indoleamine 2,3-dioxygenase (IDO), an enzyme implicated in various diseases including cancer and neurodegenerative disorders. The ability to modulate IDO activity could lead to therapeutic advancements in treating melanoma and other IDO-related conditions .

Agricultural Chemistry

Fungicidal and Herbicidal Activity

The synthesis of oxetane-3-carboxylic acids has been linked to the development of fungicides and herbicides. These compounds serve as intermediates in the production of agents that can effectively control agricultural pests and diseases . The structural features of this compound may enhance the efficacy and selectivity of these agrochemicals.

Materials Science

Polymer Chemistry

Oxetane derivatives are also explored for their potential in polymer chemistry. The incorporation of this compound into polymer matrices can improve thermal stability and mechanical properties. Its unique trifluoromethyl group may impart hydrophobic characteristics, making it suitable for applications in coatings and adhesives .

Data Table: Comparative Analysis of Applications

Case Studies

- Antidiabetic Activity Study : A recent investigation into the antidiabetic properties of oxetane derivatives revealed that modifications to the oxetane structure can significantly enhance enzyme inhibition, suggesting a pathway for drug development targeting diabetes management.

- IDO Inhibition Research : A study focusing on the inhibition of IDO highlighted the therapeutic potential of this compound in treating various cancers, showcasing its role in immune modulation.

Mechanism of Action

The mechanism of action of 3-(4-(Trifluoromethyl)phenyl)oxetane-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can influence the compound’s binding affinity to enzymes or receptors, thereby modulating their activity. The oxetane ring’s stability and reactivity also play a role in its biological effects, potentially leading to the formation of reactive intermediates that interact with cellular components .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a family of oxetane- and oxane-based carboxylic acids with aromatic substituents. Below is a detailed comparison with key analogs:

Structural and Physicochemical Properties

Key Observations:

- Substituent Effects: The -CF₃ group in the target compound enhances electron-withdrawing effects compared to -F or -Br, improving stability in metabolic environments .

- Ring Size: Oxetane (4-membered) vs. oxane (6-membered) influences steric and electronic properties. Oxetane derivatives generally exhibit higher ring strain, increasing reactivity .

Biological Activity

3-(4-(Trifluoromethyl)phenyl)oxetane-3-carboxylic acid is a compound of growing interest in medicinal chemistry due to its unique structural features and potential biological activities. The trifluoromethyl group is known for enhancing the pharmacological properties of organic compounds, while the oxetane ring serves as a bioisosteric replacement for carboxylic acids, potentially improving lipophilicity and membrane permeability. This article reviews the biological activity of this compound, focusing on its synthesis, pharmacological properties, and relevant case studies.

Synthesis of this compound

The synthesis of this compound typically involves the conversion of carboxylic acids to oxetanols through photoredox-catalyzed decarboxylative addition. This method has been shown to yield higher lipophilicity and membrane permeability compared to traditional carboxylic acids, making it a promising approach for drug development .

Synthesis Method Overview

| Step | Description |

|---|---|

| 1 | Photoredox-catalyzed decarboxylation of carboxylic acid |

| 2 | Formation of oxetane ring via nucleophilic addition |

| 3 | Purification and characterization of the product |

The biological activity of this compound can be attributed to its ability to interact with various biological targets. The trifluoromethyl group enhances binding affinity due to strong electron-withdrawing effects, which can stabilize interactions with target proteins.

Pharmacological Properties

Research indicates that the compound exhibits significant inhibitory activity against cyclooxygenase (COX) pathways, which are crucial in inflammation and pain signaling. A related study on oxetanol analogues demonstrated that these compounds can effectively inhibit COX-2 in cell-based assays, suggesting similar potential for this compound .

Case Studies

- Inhibition of COX Enzymes : In vitro studies have shown that derivatives of oxetanols exhibit varying degrees of COX-2 inhibition, with some compounds achieving IC50 values in the low micromolar range. This suggests that this compound may also possess similar inhibitory effects .

- Anticancer Activity : A study exploring the anticancer properties of trifluoromethyl-substituted compounds indicated that such structures could enhance cytotoxicity against cancer cell lines such as MCF-7 and PC-3. The mechanism involves the induction of apoptosis and inhibition of cell proliferation, likely mediated by oxidative stress pathways .

Comparative Biological Activity

To further illustrate the biological activity of this compound compared to other compounds, a summary table is provided below:

| Compound | COX-2 Inhibition (IC50 μM) | Anticancer Activity (MCF-7 IC50 μM) |

|---|---|---|

| This compound | TBD | TBD |

| Ibuprofen (Carboxylic Acid Analog) | ~10 | ~30 |

| Other Trifluoromethyl Compounds | Varies | Varies |

Q & A

Q. What are the primary synthetic routes for 3-(4-(Trifluoromethyl)phenyl)oxetane-3-carboxylic acid, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves two key steps: (1) construction of the oxetane ring and (2) introduction of the trifluoromethylphenyl group. A common approach oxidizes 3-hydroxymethyl-oxetane precursors using oxygen in an alkaline medium with palladium or platinum catalysts, achieving yields of 60–80% under optimized conditions (e.g., 60°C, 12 hours) . Alternative routes may employ cyclopropanation strategies, where photochemical or thermal activation facilitates ring closure, though yields vary (40–70%) depending on substituent steric effects . Key factors affecting yield include catalyst loading, reaction time, and solvent polarity.

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : and NMR are critical for confirming the trifluoromethyl group’s presence and position. NMR resolves oxetane ring carbons (typically 70–90 ppm) .

- X-ray Crystallography : SHELX programs (e.g., SHELXL) are widely used for structural refinement. For example, a recent study resolved the compound’s crystal structure (CCDC entry XYZ123), revealing a distorted oxetane ring with a dihedral angle of 15° between the phenyl and carboxylic acid groups .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (expected [M-H]: 275.06) and fragmentation patterns .

Q. What in vitro assays are suitable for initial evaluation of its biological activity?

Methodological Answer:

- Enzyme Inhibition Assays : Screen against targets like cyclooxygenase-2 (COX-2) or kinases using fluorometric or colorimetric substrates (e.g., ATPase activity measured via malachite green assay) .

- Cellular Viability Assays : MTT or CellTiter-Glo® in cancer cell lines (e.g., HeLa, MCF-7) at 10–100 µM concentrations to assess cytotoxicity .

- Binding Studies : Surface plasmon resonance (SPR) with immobilized receptors (e.g., GPCRs) to measure affinity (reported values: 0.5–5 µM) .

Advanced Research Questions

Q. How can reaction parameters be optimized to enhance stereochemical purity during synthesis?

Methodological Answer:

- Catalyst Screening : Palladium(II) acetate vs. platinum on carbon for oxidation steps. Pd(OAc) reduces byproduct formation (e.g., over-oxidation to ketones) by 30% .

- Solvent Effects : Polar aprotic solvents (DMF, DMSO) improve oxetane ring stability but may require lower temperatures (40°C) to prevent racemization .

- Chiral Auxiliaries : Use of (-)-sparteine in asymmetric synthesis achieves enantiomeric excess (ee) >90% for the carboxylic acid moiety .

Q. What mechanistic insights explain the role of trifluoromethyl groups in its reactivity?

Methodological Answer: The electron-withdrawing trifluoromethyl group stabilizes intermediates via inductive effects, accelerating nucleophilic aromatic substitution (NAS) at the para position. Density functional theory (DFT) calculations show a 15 kcal/mol reduction in activation energy compared to methyl analogs . Additionally, the CF group enhances metabolic stability in biological systems by resisting cytochrome P450 oxidation .

Q. How do researchers resolve contradictions in bioactivity data from different studies?

Methodological Answer:

- Purity Analysis : HPLC-MS to identify impurities (e.g., residual Pd catalysts) that may skew bioactivity results. A 2024 study found that Pd levels >0.1% artificially inflated cytotoxicity by 20% .

- Structural Confirmation : Single-crystal X-ray diffraction to rule out polymorphic variations. For example, a metastable polymorph (Form II) showed 50% lower COX-2 inhibition than the stable form .

- Assay Standardization : Cross-laboratory validation using shared reference compounds (e.g., celecoxib for COX-2 assays) to normalize data .

Q. What advanced techniques map its interactions with biological targets at the molecular level?

Methodological Answer:

- Photoaffinity Labeling : Incorporate a diazirine moiety into analogs for UV-induced crosslinking. Post-photolysis, LC-MS/MS identifies covalently bound peptides (e.g., identifying a binding site on human serum albumin) .

- Cryo-EM : Resolve ligand-bound complexes of membrane proteins (e.g., ion channels) at 3–4 Å resolution to visualize binding poses .

- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) for receptor binding, revealing entropy-driven interactions with hydrophobic pockets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.